molecular formula C21H30N4O6 B028079 N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide CAS No. 103145-74-0

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide

Cat. No. B028079
CAS RN: 103145-74-0
M. Wt: 434.5 g/mol
InChI Key: VVGFLHRPYCTXGJ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a chemical compound with the molecular formula C21H30N4O6 . It has a molecular weight of 434.5 g/mol . The IUPAC name for this compound is benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide can be represented by the canonical SMILES notation: CC©CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them .


Physical And Chemical Properties Analysis

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a molecular weight of 434.5 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its relative lipophilicity . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 434.21653469 g/mol . The topological polar surface area is 137 Ų .

properties

IUPAC Name

benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFLHRPYCTXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340097
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103145-74-0
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.